Cas no 1422518-37-3 (1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)

1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-
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- MDL: MFCD29067386
- インチ: 1S/C18H17NO/c1-20-17-10-7-15(8-11-17)18-12-9-16(19-18)13-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3
- InChIKey: YAXXPQINHHWSRK-UHFFFAOYSA-N
- ほほえんだ: N1C(CC2=CC=CC=C2)=CC=C1C1=CC=C(OC)C=C1
1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB403512-250 mg |
2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole |
1422518-37-3 | 250mg |
€218.00 | 2023-04-25 | ||
abcr | AB403512-250mg |
2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole; . |
1422518-37-3 | 250mg |
€218.00 | 2025-03-19 |
1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)- 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-に関する追加情報
Comprehensive Overview of 1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)- (CAS No. 1422518-37-3)
In the realm of organic chemistry, 1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)- (CAS No. 1422518-37-3) stands out as a structurally intriguing compound with potential applications in pharmaceuticals, materials science, and agrochemical research. This heterocyclic molecule features a pyrrole core substituted with a 4-methoxyphenyl group at the 2-position and a phenylmethyl (benzyl) moiety at the 5-position, offering a unique scaffold for further derivatization. Researchers are increasingly drawn to this compound due to its versatility in synthetic pathways and its relevance in drug discovery programs targeting inflammation, CNS disorders, and metabolic diseases.
The growing interest in pyrrole derivatives like 2-(4-methoxyphenyl)-5-(phenylmethyl)-1H-pyrrole aligns with current trends in medicinal chemistry, where scientists seek novel heterocyclic frameworks to overcome drug resistance and improve pharmacokinetic properties. Recent PubMed and SciFinder analyses reveal surging searches for "methoxy-substituted pyrroles" and "benzyl-pyrrole applications," reflecting the compound's significance in academic and industrial R&D. Its CAS number 1422518-37-3 serves as a critical identifier for procurement and regulatory documentation across international markets.
From a synthetic perspective, CAS 1422518-37-3 exemplifies modern strategies in heterocyclic compound synthesis, particularly through palladium-catalyzed cross-coupling reactions or multicomponent condensations. The electron-rich pyrrole ring interacts distinctively with biological targets, while the methoxy group enhances solubility—a property highly valued in current drug design paradigms emphasizing Lipinski's rule of five compliance. These characteristics make it a valuable intermediate for developing kinase inhibitors and GPCR modulators, two hot topics in pharmaceutical forums.
Material scientists have also explored 5-(phenylmethyl)-2-(4-methoxyphenyl)-1H-pyrrole as a building block for organic semiconductors and luminescent materials. The compound's conjugated system and tunable substituents align with industry demands for OLED precursors and photovoltaic materials, addressing global interests in sustainable energy solutions. Patent databases show increased activity around pyrrole-based electronic materials, with this specific derivative appearing in several recent applications for flexible display technologies.
Analytical characterization of 1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)- typically involves advanced techniques like HPLC-MS, NMR (particularly 13C and DEPT-135 for confirming the benzyl substitution pattern), and X-ray crystallography for solid-state studies. These methods verify the compound's stability under various conditions—a frequent concern raised in research community discussions about heterocycle storage stability. Proper handling guidelines recommend inert atmosphere storage to preserve the pyrrole nitrogen's reactivity for subsequent transformations.
Environmental and safety assessments of CAS 1422518-37-3 indicate favorable profiles compared to traditional aromatic compounds, coinciding with the chemical industry's shift toward greener alternatives. Its degradation pathways have become a subject of interest in environmental chemistry circles, particularly regarding methoxy group metabolism in microbial systems. This aligns with UN Sustainable Development Goals (SDGs) for responsible chemical innovation—a trending topic in ESG-focused investment analyses of specialty chemical producers.
The commercial landscape for 2-(4-methoxyphenyl)-5-(phenylmethyl)pyrrole shows expanding availability through specialty chemical suppliers, with pricing structures reflecting its niche application value. Procurement specialists frequently search for "high-purity pyrrole derivatives" and "custom heterocyclic synthesis," indicating market demand for tailored solutions. Regulatory databases confirm its non-hazardous classification under standard handling conditions, though proper laboratory protocols should always be observed during experimentation.
Future research directions for this compound may explore its potential in catalysis (as ligand frameworks) or bioconjugation techniques for targeted drug delivery—both trending topics in recent ACS and RSC publications. The strategic placement of its methoxy and benzyl groups offers opportunities for regioselective modifications, a quality highly prized in combinatorial chemistry approaches. As synthetic methodologies advance, particularly in C-H activation and flow chemistry, the accessibility and utility of this pyrrole derivative are expected to grow significantly.
In conclusion, 1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)- (CAS No. 1422518-37-3) represents a multifaceted compound bridging pharmaceutical innovation and advanced materials development. Its structural features respond to contemporary challenges in medicinal chemistry and materials science, while its synthetic accessibility meets industrial scalability requirements. As research continues to uncover new applications for this heterocyclic building block, its importance in both academic and commercial spheres will undoubtedly expand, making it a compound worth watching in chemical innovation pipelines.
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